

Cinnoline Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cinnoline hydrochloride*

Cat. No.: B149268

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Introduction: **Cinnoline hydrochloride** (CAS No. 5949-24-6) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community.^[1] As a derivative of cinnoline, it serves as a crucial building block in the synthesis of various molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development. Cinnoline and its derivatives have been explored for their potential as antimicrobial, antitumor, anti-inflammatory, and antihypertensive agents.^{[2][3]}

Core Chemical and Physical Data

Cinnoline hydrochloride is typically encountered as a white to off-white crystalline solid.^[1] It is soluble in water and other polar organic solvents.^[1] The fundamental chemical and physical properties of **Cinnoline Hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	5949-24-6	[1][4][5]
Molecular Formula	C ₈ H ₇ CIN ₂ (or C ₈ H ₆ N ₂ ·HCl)	[1][4][5]
Molecular Weight	166.61 g/mol	[4][6]
Appearance	White to off-white crystalline solid	[1]
Melting Point	156-158 °C	[5]
Solubility	Soluble in water and polar organic solvents	[1]

The free base, cinnoline, is an oil that melts at 39°C.[7] It is known to be soluble in polar solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar solvents like hexane.[8]

Synthesis and Experimental Protocols

The synthesis of the core cinnoline structure can be achieved through several established methods. The hydrochloride salt is typically formed by treating the cinnoline free base with hydrochloric acid.

General Synthesis of Cinnoline Derivatives

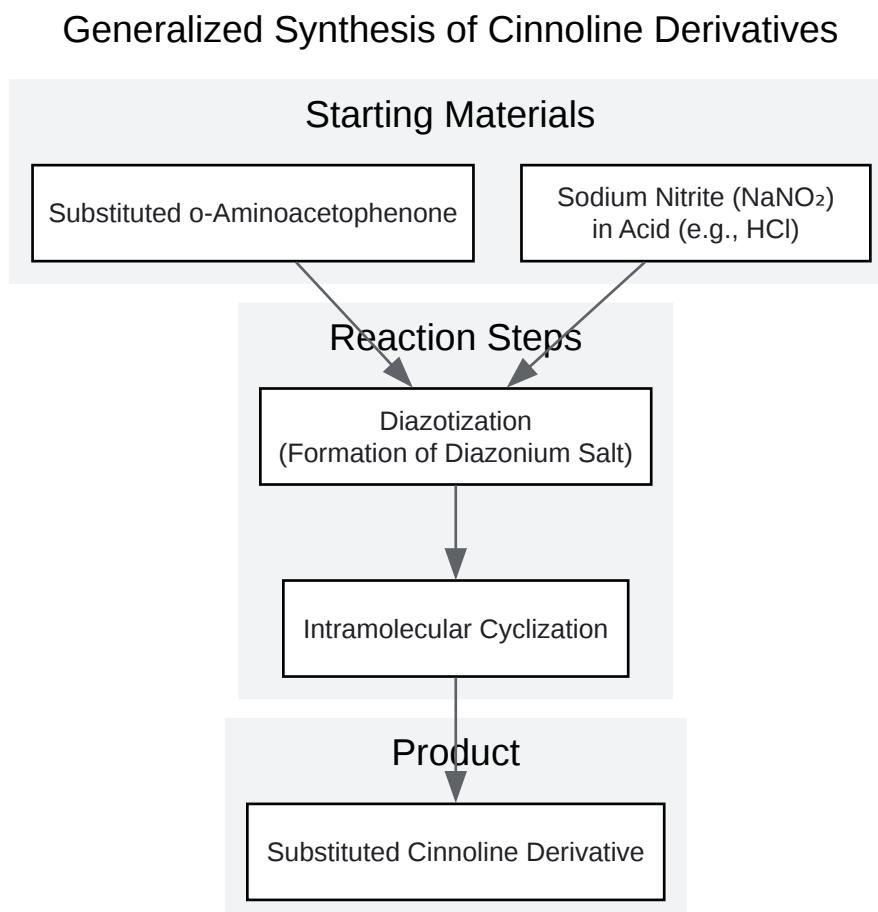
One of the foundational methods for synthesizing the cinnoline ring is the Richter Cinnoline Synthesis.[7] This involves the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid.[7] Subsequent decarboxylation and reductive removal of the hydroxyl group yield the parent cinnoline heterocycle.[7]

Other notable synthetic strategies include:

- Widman-Stoermer and Borsche–Herbert Cyclizations: These are classical methods for forming the cinnoline system.[3]

- Dehydrogenation: Cinnoline can be prepared by the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide.[7]
- Diazotization: A common and versatile method involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. This approach allows for the synthesis of a wide range of substituted cinnoline derivatives with yields often between 70-90%. [9]

A generalized workflow for the synthesis of cinnoline derivatives via diazotization is illustrated below.



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Caption: A simplified workflow for the synthesis of cinnoline derivatives.

Example Protocol: Synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one

A specific protocol for synthesizing a cinnoline derivative involves the intramolecular cyclization of an intermediate hydrazone.[10]

- **Intermediate Synthesis:** The starting material, 3-chloro-4-fluoroaniline, is converted to Ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate.[10]
- **Cyclization:** Powdered anhydrous aluminum chloride (AlCl_3) is added to a solution of the intermediate in chlorobenzene. The mixture is refluxed for approximately 16 hours under anhydrous conditions.[10]
- **Workup:** After cooling, dilute hydrochloric acid is added. The excess chlorobenzene is removed via steam distillation.[10]
- **Purification:** The resulting solid is filtered and washed with a sodium hydroxide solution and water. The product is then recrystallized to yield the final cinnoline derivative.[10]

Biological Activity and Signaling Pathways

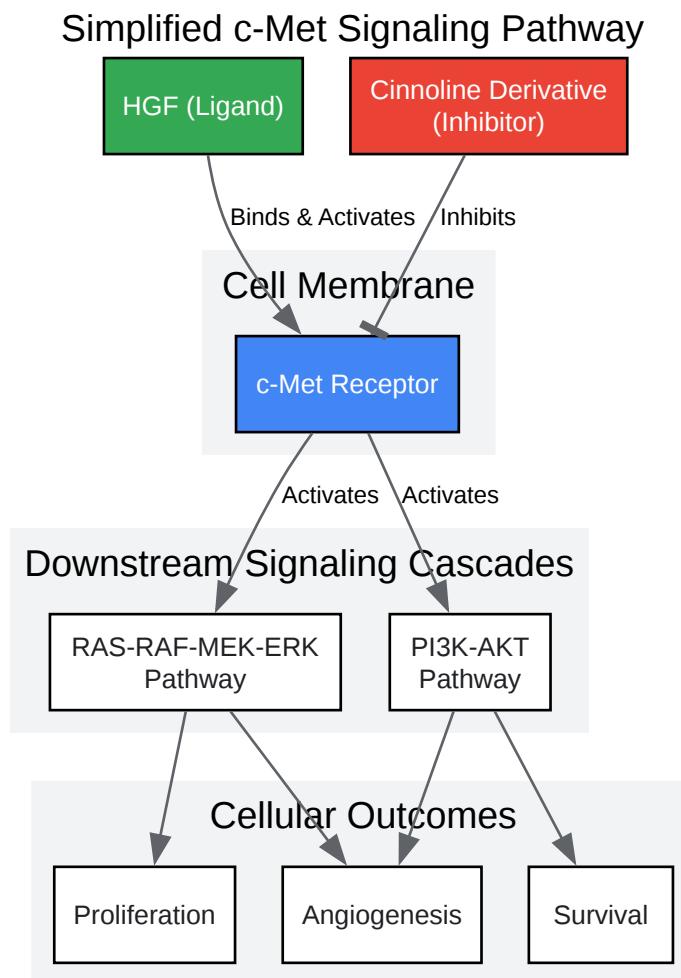
Cinnoline and its derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3] They have been investigated for their potential roles as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1] [11]

Inhibition of Kinase Signaling Pathways

Several cinnoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression and other diseases.

- **c-Met Kinase Inhibitors:** Certain quinoline and cinnoline compounds have been developed as inhibitors of the c-Met kinase.[12][13] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[14]

The simplified c-Met signaling pathway is depicted below.



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Caption: Inhibition of the c-Met receptor by cinnoline derivatives.

- Other Kinase Targets: Cinnoline derivatives have also been explored as inhibitors of other important kinases, including:
 - Bruton's Tyrosine Kinase (Btk): A target for treating rheumatoid arthritis.[15]
 - Leucine-rich repeat kinase 2 (LRRK2): Implicated in neurological conditions such as Parkinson's disease.[12][13]

Modulation of Other Biological Targets

- Phosphodiesterase 10A (PDE10A) Inhibition: Derivatives of 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline have been identified as novel inhibitors of PDE10A. This enzyme is involved in cellular signaling within the central nervous system, and its inhibition is a promising therapeutic strategy for schizophrenia.[12][13][15]

Conclusion

Cinnoline hydrochloride is a valuable compound for synthetic and medicinal chemistry. Its versatile core structure allows for the development of a wide array of derivatives with significant biological activities. The continued exploration of cinnoline-based compounds as inhibitors of key signaling pathways, such as those mediated by c-Met and other kinases, holds considerable promise for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and biological relevance to support ongoing research efforts.

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